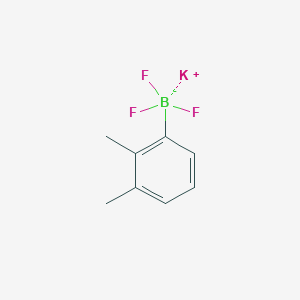

Potassium 2,3-dimethylphenyltrifluoroborate

Description

BenchChem offers high-quality Potassium 2,3-dimethylphenyltrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2,3-dimethylphenyltrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(2,3-dimethylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-6-4-3-5-8(7(6)2)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBSQSLXIANVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=CC=C1)C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Potassium 2,3-dimethylphenyltrifluoroborate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to potassium 2,3-dimethylphenyltrifluoroborate, a stable and versatile reagent crucial for modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. We will explore two primary, field-proven strategies for the synthesis of the key boronic acid intermediate, followed by a detailed protocol for its conversion to the final trifluoroborate salt. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance on characterization and handling.

Introduction: The Ascendancy of Organotrifluoroborates

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility.[1] While boronic acids have traditionally been the workhorses of this transformation, their inherent limitations—such as a propensity for dehydration to form cyclic boroxine anhydrides and susceptibility to protodeboronation—can complicate purification, stoichiometry, and storage.[2][3]

Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these issues.[4] These tetracoordinate boron species are typically crystalline, monomeric solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage and simplified handling.[5] Their stability also imparts broad functional group compatibility, enabling their integration into complex, multi-step synthetic sequences.[4] Potassium 2,3-dimethylphenyltrifluoroborate, the subject of this guide, is a valuable building block for introducing the 2,3-dimethylphenyl moiety, a common structural motif in medicinal chemistry and materials science.

Section 1: Synthetic Strategy & Mechanistic Overview

The synthesis of potassium 2,3-dimethylphenyltrifluoroborate is most reliably achieved through a two-stage process. The core logic involves the initial formation of a tricoordinate boron intermediate—either a boronic acid or a boronate ester—which is then converted to the stable, tetracoordinate trifluoroborate salt.

Two principal pathways for accessing the intermediate are presented:

-

The Grignard Pathway (Classic Approach): This method utilizes a pre-functionalized starting material, 1-bromo-2,3-dimethylbenzene, to generate a highly reactive organometallic species that is subsequently trapped with a boron electrophile.

-

The C-H Borylation Pathway (Modern Approach): This more atom-economical route involves the direct, transition-metal-catalyzed functionalization of an unactivated C-H bond on the parent arene, o-xylene.

The selected intermediate, regardless of its synthetic origin, is then reacted with potassium hydrogen fluoride (KHF₂) in a straightforward displacement reaction to yield the target product.[6]

Overall Synthetic Workflow

The following diagram illustrates the strategic decision point between the two primary pathways leading to the final product.

Caption: High-level workflow for the synthesis of Potassium 2,3-dimethylphenyltrifluoroborate.

Section 2: Synthesis of the Boronic Intermediate

The choice between the Grignard and C-H borylation pathways often depends on starting material availability, cost, and the presence of other functional groups in more complex substrates.

Method A: Grignard Pathway from 1-Bromo-2,3-dimethylbenzene

This classic method offers a robust and reliable route. The causality is straightforward: the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the borate ester, forming a new carbon-boron bond. Subsequent acidic hydrolysis cleaves the borate esters to yield the desired boronic acid.[2]

Experimental Protocol:

-

Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a pressure-equalizing dropping funnel.

-

Grignard Reagent Formation: Magnesium turnings are added to the flask with a crystal of iodine (as an initiator). A solution of 1-bromo-2,3-dimethylbenzene in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is heated to reflux until the magnesium is consumed.

-

Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate in anhydrous THF is added dropwise, maintaining the internal temperature below -60 °C.

-

Quench and Hydrolysis: After stirring for several hours at low temperature, the reaction is allowed to warm to room temperature. It is then quenched by slow addition of cooled 10% sulfuric acid.

-

Workup and Isolation: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2,3-dimethylphenylboronic acid, typically as a white solid.[7]

| Reagent/Parameter | Quantity (for 10 mmol scale) | Rationale/Causality |

| 1-Bromo-2,3-dimethylbenzene | 1.85 g (10.0 mmol) | Aryl halide precursor. |

| Magnesium Turnings | 0.27 g (11.0 mmol) | Forms the organometallic Grignard reagent. |

| Trimethyl Borate | 1.25 g (12.0 mmol) | Electrophilic boron source. Excess ensures full conversion. |

| Anhydrous THF | 50 mL | Aprotic solvent essential for Grignard reagent stability. |

| Temperature (Borylation) | -78 °C | Prevents side reactions, such as multiple aryl additions to boron. |

Method B: Iridium-Catalyzed C-H Borylation of o-Xylene

This modern approach offers significant advantages in terms of atom economy and functional group tolerance, as it avoids the need for pre-halogenated substrates and harsh organometallic reagents. The mechanism involves the oxidative addition of a C-H bond to an active Iridium(III) catalyst, followed by reductive elimination to form the C-B bond.[8][9][10]

Experimental Protocol:

-

Apparatus Setup: A flame-dried Schlenk tube is charged with the Iridium catalyst, ligand, and bis(pinacolato)diboron (B₂pin₂).

-

Reagent Addition: The tube is evacuated and backfilled with an inert atmosphere (N₂ or Ar). Anhydrous solvent (e.g., THF or cyclohexane) and the arene, o-xylene, are added via syringe.

-

Reaction: The mixture is heated in an oil bath at the specified temperature (typically 80-100 °C) for several hours. The reaction progress can be monitored by GC-MS.

-

Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude 2-(2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be purified by column chromatography or used directly in the next step.

| Reagent/Parameter | Quantity (for 10 mmol scale) | Rationale/Causality |

| o-Xylene | 1.06 g (10.0 mmol) | Arene substrate. |

| Bis(pinacolato)diboron (B₂pin₂) | 3.05 g (12.0 mmol) | Stable, solid source of boron. |

| [Ir(COD)OMe]₂ (catalyst) | 33 mg (0.05 mol%) | Iridium precursor for the active catalytic species. |

| 4,4'-di-tert-butylbipyridine (ligand) | 27 mg (0.10 mol%) | Ligand stabilizes the Ir catalyst and promotes C-H activation. |

| Anhydrous THF | 20 mL | Solvent for the catalytic reaction. |

| Temperature | 80 °C | Provides thermal energy to overcome the C-H activation barrier.[8] |

Section 3: Conversion to Potassium 2,3-dimethylphenyltrifluoroborate

This step is the cornerstone of the synthesis, converting the relatively unstable boronic acid or ester into the robust trifluoroborate salt. The reaction, pioneered by Vedejs, involves the displacement of hydroxyl or pinacolato groups by fluoride ions from KHF₂.[6]

Mechanism of Trifluoroborate Formation

The reaction proceeds via nucleophilic attack of fluoride on the Lewis acidic boron center. The equilibrium is driven towards the stable, tetracoordinate trifluoroborate salt, which often precipitates from the reaction medium, simplifying isolation.

Sources

- 1. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. sciforum.net [sciforum.net]

- 4. Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 10. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

A Senior Application Scientist's Guide to Potassium 2,3-dimethylphenyltrifluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Cross-Coupling Chemistry

In the dynamic landscape of synthetic organic chemistry, the pursuit of robust, efficient, and versatile reagents is a constant driver of innovation. For professionals in drug development and materials science, the limitations of traditional organoboron reagents, such as boronic acids, are well-known. Their sensitivity to air and moisture, and propensity for protodeboronation and trimerization into boroxines, often complicates reaction stoichiometry and reproducibility.

Potassium 2,3-dimethylphenyltrifluoroborate emerges as a superior alternative within the class of organotrifluoroborate salts. These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a direct consequence of the tetracoordinate boron center being robustly bonded to three electronegative fluorine atoms.[1] This inherent stability simplifies storage and handling, broadens the tolerance for diverse functional groups, and ultimately enhances the reliability of critical carbon-carbon bond-forming reactions.[1][2][3] This guide provides an in-depth technical overview of Potassium 2,3-dimethylphenyltrifluoroborate, from its core properties to its field-proven applications.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. Potassium 2,3-dimethylphenyltrifluoroborate is a white solid compound valued for its stability and utility in organic synthesis.[2]

// Trifluoroborate part node [shape=circle, style=filled, width=0.3]; F1 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B -- F1; B -- F2; B -- F3;

// Potassium ion K [label="K⁺", shape=plaintext, fontsize=14];

// Invisible nodes for positioning K+ dummy [shape=point, width=0.01, height=0.01, style=invis]; B -> dummy [style=invis, minlen=2]; dummy -> K [style=invis]; } Caption: Chemical structure of the ionic compound.

The table below summarizes the key identifiers and physical properties of this reagent.

| Property | Value | Reference |

| CAS Number | 1412414-17-5 | [2] |

| Molecular Formula | C₈H₉BF₃K | [2] |

| Molecular Weight | 212.06 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 228 to 232 °C | [2] |

| Storage Condition | Room temperature, sealed in a dry environment | [2] |

Synthesis and Provenance

The synthesis of potassium organotrifluoroborates is typically achieved through a straightforward and robust procedure. The common method involves the reaction of the corresponding boronic acid (in this case, 2,3-dimethylphenylboronic acid) with potassium hydrogen difluoride (KHF₂). This reaction is an aqueous process that results in the precipitation of the stable, crystalline trifluoroborate salt, which can then be easily isolated.

This method is highly advantageous as it starts from readily available boronic acids and uses a cost-effective fluorinating agent. The resulting organotrifluoroborates are generally easy to purify by recrystallization.[4]

Reactivity and Core Applications: The Suzuki-Miyaura Coupling

The primary application for Potassium 2,3-dimethylphenyltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organohalide or triflate.

Causality of Superior Performance: The enhanced utility of organotrifluoroborates over boronic acids stems from the stability of the B-F bonds.[1][3] In the catalytic cycle, a slow, controlled release of the active boronic acid species is believed to occur in situ, often facilitated by a base. This avoids high concentrations of unstable boronic acid that could lead to side reactions like protodeboronation or homocoupling.[5] The result is often higher yields, better functional group tolerance, and more reproducible outcomes, particularly in complex syntheses.[5][6][7]

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating workflow for the coupling of Potassium 2,3-dimethylphenyltrifluoroborate with an aryl bromide.

Objective: To synthesize 2,3-dimethylbiphenyl from 1-bromo-benzene and Potassium 2,3-dimethylphenyltrifluoroborate.

Materials:

-

Potassium 2,3-dimethylphenyltrifluoroborate (1.2 equiv)

-

1-Bromobenzene (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Tricyclohexylphosphine [PCy₃] (4 mol%)

-

Cesium Carbonate [Cs₂CO₃] (3.0 equiv)

-

Toluene (Solvent)

-

Water (Co-solvent)

Instrumentation:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Cesium Carbonate, Palladium(II) Acetate, and Tricyclohexylphosphine.

-

Reagent Addition: Add Potassium 2,3-dimethylphenyltrifluoroborate followed by 1-Bromobenzene.

-

Solvent Addition: Add toluene and water to the flask (e.g., in a 10:1 ratio). The biphasic system is often crucial for efficient transmetalation.

-

Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography to isolate the 2,3-dimethylbiphenyl product.

-

Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety, Handling, and Storage

As with all laboratory reagents, proper handling is paramount. While significantly more stable than boronic acids, Potassium 2,3-dimethylphenyltrifluoroborate is still a chemical that requires care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin and eyes.[8] In case of contact, rinse thoroughly with water.[11]

-

Storage: Store the container tightly sealed in a cool, dry place away from strong acids and oxidizing agents.[2][8] Its stability means no special inert atmosphere is required for long-term storage.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

The provided hazard statements for this class of compound generally include warnings for skin, eye, and respiratory irritation.[2]

Conclusion

Potassium 2,3-dimethylphenyltrifluoroborate represents a significant advancement in cross-coupling technology. Its inherent air and moisture stability overcomes many of the practical challenges associated with traditional boronic acids, offering drug development and materials science professionals a more reliable, versatile, and user-friendly reagent.[1][12] By understanding its core properties and applying validated protocols, researchers can leverage this powerful tool to construct complex molecular architectures with greater efficiency and reproducibility.

References

-

Potassium (2,3-dimethylphenyl)trifluoroborate. Hoffman Fine Chemicals. Available from: [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]

-

Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 46(35), 6684-6702. Available from: [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available from: [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available from: [Link]

-

Safety Data Sheet for Potassium Tetrafluoroborate Extra Pure. Loba Chemie. Available from: [Link]

-

Safety Data Sheet for Potassium tetrafluoroborate. Carl ROTH. Available from: [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available from: [Link]

-

Le, T., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 325-331. Available from: [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. Available from: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available from: [Link]

-

Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 49(51), 7372-7375. Available from: [Link]

-

Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. Available from: [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available from: [Link]

-

Dubbaka, S. R., et al. (2015). Synthesis of Aryl Fluorides from Potassium Aryltrifluoroborates and Selectfluor® Mediated by Iron(III) Chloride. Synthesis, 47(06), 854-860. Available from: [Link]

-

Vedejs, E., et al. (2003). Potassium Phenyltrifluoroborate. Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 8. echemi.com [echemi.com]

- 9. carlroth.com [carlroth.com]

- 10. lobachemie.com [lobachemie.com]

- 11. washingtonmills.com [washingtonmills.com]

- 12. Sci-Hub. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction / Accounts of Chemical Research, 2007 [sci-hub.box]

An In-Depth Technical Guide to the Structure and Bonding of Potassium 2,3-Dimethylphenyltrifluoroborate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2,3-dimethylphenyltrifluoroborate is a member of the versatile class of organotrifluoroborate salts, which have emerged as indispensable reagents in modern organic synthesis.[1] Renowned for their stability and ease of handling compared to their boronic acid counterparts, these compounds serve as crucial partners in a myriad of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This technical guide provides a comprehensive examination of the structure and bonding of potassium 2,3-dimethylphenyltrifluoroborate. While crystallographic data for this specific derivative is not publicly available, this guide leverages detailed structural analyses of closely related analogues to present a robust model of its molecular architecture and electronic properties. Furthermore, a representative synthetic protocol, spectroscopic characterization, and a detailed look into its application in carbon-carbon bond formation are presented to offer a holistic resource for researchers in the field.

Introduction: The Rise of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction has revolutionized the construction of biaryl and other carbon-carbon bonds, becoming a cornerstone of pharmaceutical and materials science research. While boronic acids have traditionally been the workhorses of this transformation, they are not without their limitations, including potential instability and a propensity for dehydration to form cyclic boroxines, which can complicate stoichiometry.[2]

Potassium organotrifluoroborates have risen to prominence as highly effective and user-friendly alternatives. These crystalline solids are generally stable to air and moisture, allowing for indefinite storage without degradation.[1] The tetracoordinate nature of the boron atom in the trifluoroborate moiety confers this enhanced stability.[3] This guide focuses specifically on the 2,3-dimethylphenyl derivative, a reagent that allows for the introduction of a sterically defined substituted aryl group, a common motif in pharmacologically active molecules.

Molecular Structure and Bonding: An Analog-Informed Perspective

Direct single-crystal X-ray diffraction data for potassium 2,3-dimethylphenyltrifluoroborate is not available in the current literature. However, a detailed understanding of its structure can be extrapolated from high-resolution crystallographic studies of closely related potassium aryltrifluoroborates, such as potassium 4-methoxyphenyltrifluoroborate and potassium 4-fluorophenyltrifluoroborate.[4][5]

The core of the molecule is the [2,3-(CH₃)₂C₆H₃BF₃]⁻ anion, which features a central boron atom bonded to three fluorine atoms and one carbon atom of the 2,3-dimethylphenyl ring. The potassium cation, K⁺, balances the negative charge of the trifluoroborate anion.

The Trifluoroborate Anion: A Tetrahedral Geometry

The boron atom in the trifluoroborate anion adopts a distorted tetrahedral geometry.[5] This is a key feature that distinguishes it from the trigonal planar geometry of boronic acids. This tetracoordinate structure is crucial to the compound's stability.

Caption: Molecular structure of Potassium 2,3-dimethylphenyltrifluoroborate.

Bond Lengths and Angles: Insights from Analogs

Based on the crystal structures of potassium 4-methoxyphenyltrifluoroborate and potassium 4-fluorophenyltrifluoroborate, we can predict the approximate bond lengths and angles for the 2,3-dimethylphenyl derivative.[4] The C-B bond length is a critical parameter, and in these analogues, it is approximately 1.599 Å.[4] The B-F bond lengths are typically slightly shorter, with one often being marginally longer than the other two.[4]

Table 1: Representative Bond Lengths and Angles for Potassium Aryltrifluoroborates

| Parameter | Representative Value | Source |

|---|---|---|

| C-B Bond Length | ~1.599 Å | [4] |

| B-F Bond Lengths | ~1.37 - 1.42 Å | [4] |

| C-B-F Bond Angles | ~107 - 112° | [4] |

| F-B-F Bond Angles | ~106 - 111° | [4] |

Note: These values are based on the crystal structure of potassium 4-methoxyphenyltrifluoroborate and are intended to be representative.

The Role of the Potassium Cation

The potassium cation is not merely a spectator ion. In the solid state, it engages in electrostatic interactions with the fluorine atoms of the trifluoroborate anion. In the crystal lattice of the analogue structures, the potassium ion is coordinated by multiple fluorine atoms from neighboring anions, creating a complex, layered polymeric network.[5] This ionic bonding contributes to the crystalline nature and high melting point of the salt.

Synthesis and Characterization

A Reliable Synthetic Protocol

Potassium aryltrifluoroborates are most commonly and conveniently synthesized from their corresponding arylboronic acids.[1][6][7] The reaction involves the treatment of the boronic acid with potassium hydrogen fluoride (KHF₂).

Caption: Synthetic workflow for potassium aryltrifluoroborates.

Experimental Protocol: Representative Synthesis of Potassium 2,3-Dimethylphenyltrifluoroborate

-

Dissolution: In a suitable reaction vessel, dissolve 2,3-dimethylphenylboronic acid in a mixture of methanol and water (typically a 5:1 ratio).

-

Addition of KHF₂: To the stirred solution, add a stoichiometric excess (typically 3-4 equivalents) of potassium hydrogen fluoride (KHF₂).

-

Reaction: Stir the resulting mixture at room temperature for a designated period (e.g., 15-30 minutes). The product will often precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold methanol and then diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to yield potassium 2,3-dimethylphenyltrifluoroborate as a white, crystalline solid.

This protocol is a self-validating system as the formation of the crystalline product, which can be characterized by its melting point and spectroscopic data, confirms the successful conversion.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for confirming the identity and purity of potassium 2,3-dimethylphenyltrifluoroborate.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 2,3-dimethylphenyl group, as well as singlets for the two methyl groups.

-

¹³C NMR: The carbon NMR will display distinct resonances for the aromatic and methyl carbons.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly diagnostic, typically showing a single, broad resonance for the three equivalent fluorine atoms. The chemical shift for aryltrifluoroborates generally falls in the range of -129 to -141 ppm.[8]

-

¹¹B NMR: The boron NMR spectrum will exhibit a quartet due to the coupling between the boron-11 nucleus and the three fluorine atoms.[8]

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of potassium 2,3-dimethylphenyltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction enables the formation of a C-C bond between the 2,3-dimethylphenyl group and a variety of electrophilic partners, such as aryl, heteroaryl, or vinyl halides and triflates.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The trifluoroborate salt must first be activated, typically by a base, to facilitate the transmetalation step where the organic group is transferred from boron to the palladium center.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The stability and functional group tolerance of potassium 2,3-dimethylphenyltrifluoroborate make it an ideal reagent for late-stage functionalization in complex molecule synthesis, a critical step in drug discovery and development.[3]

Conclusion

Potassium 2,3-dimethylphenyltrifluoroborate stands as a testament to the advancements in organoboron chemistry. Its robust stability, ease of synthesis, and high reactivity in pivotal cross-coupling reactions have solidified its role as a valuable tool for synthetic chemists. While a definitive crystal structure remains to be elucidated, a comprehensive understanding of its structural and bonding characteristics can be confidently derived from well-characterized analogues. This guide has synthesized the available technical data to provide a thorough and practical resource for researchers aiming to leverage the unique advantages of this powerful reagent in their synthetic endeavors.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., Cavalcanti, L. N., & García-García, C. (2013). Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides. The Journal of Organic Chemistry, 78(13), 6427–6439. [Link]

-

Cowley, A. R., & O'Hare, D. (2015). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), 934–937. [Link]

-

PubChem. (n.d.). Potassium (4-Fluorophenyl)trifluoroborate. Retrieved from [Link]

-

Silva, F. de A., & Stefani, H. A. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Stefani, H. A., Cella, R., & Cunha, R. L. O. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(19), 7431–7434. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 77(19), 8565–8577. [Link]

-

Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Topics in current chemistry, 292, 165–201. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Cowley, A. R., & O'Hare, D. (2015). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 8), 934–937. [Link]

-

ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]

-

PubChem. (n.d.). Potassium tetrafluoroborate. Retrieved from [Link]

-

NIST. (n.d.). Potassium tetrafluoroborate. Retrieved from [Link]

-

Materials Project. (n.d.). K2SO4 (Orthorhombic, Pnma, 62). Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(10), 3845–3853. [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

In-depth Technical Guide: The Stability of Potassium Organotrifluoroborates in Air and Moisture

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword

Potassium organotrifluoroborates (R-BF₃K) have become mainstays in the synthetic chemist's toolbox, lauded for their exceptional utility in Suzuki-Miyaura cross-coupling and other transformations. A key driver of their adoption is their reputation as bench-stable, crystalline solids that are convenient surrogates for the often less stable boronic acids. Indeed, many are described as being indefinitely stable to air and moisture.[1][2][3] While this holds true for many derivatives under typical storage conditions, this perceived invulnerability can mask a more complex reality. The stability of the B-C bond is not absolute, and its reactivity—the very reason we use these reagents—is intrinsically linked to its degradation pathways. This guide provides a detailed examination of the factors governing the stability of potassium organotrifluoroborates, moving beyond generalization to offer a mechanistically grounded understanding and practical, field-tested protocols for their handling, storage, and stability assessment.

The Tetra-coordinate Boron Center: An Oasis of Stability

The enhanced stability of potassium organotrifluoroborates compared to their boronic acid counterparts stems from the tetra-coordinate nature of the boron atom.[1] This structure masks the inherent reactivity of the C-B bond, effectively serving as a protected form of the boronic acid.[1] The three highly electronegative fluorine atoms create a stable anionic borate salt with the potassium cation, which is less prone to common degradation pathways like protodeboronation that can affect boronic acids. However, this stability is kinetic rather than thermodynamic, and the system is subject to a critical equilibrium with water.

The Central Role of Hydrolysis: A Reversible Degradation Pathway

The primary mode of degradation for potassium organotrifluoroborates in the presence of moisture is hydrolysis, which converts the trifluoroborate back to the corresponding boronic acid (RB(OH)₂).[4][5][6][7] This is not a simple, irreversible decomposition but a complex, multi-step equilibrium process.

R-BF₃K + 2H₂O ⇌ R-B(OH)₂ + KHF₂ + HF

The rate and position of this equilibrium are highly sensitive to several factors, making a "one-size-fits-all" approach to their stability impractical.[4][6]

-

The Organic Substituent (R): The electronic nature of the 'R' group is a primary determinant of the hydrolysis rate. Reagents with isopropyl, β-styryl, and anisyl groups tend to undergo efficient, direct hydrolysis, leading to a "fast release" of the boronic acid.[4][5][6][7] Conversely, those with alkynyl or electron-poor aryl groups (like nitrophenyl) hydrolyze extremely slowly.[4][5][6]

-

pH and Catalysis: The hydrolysis can be acid-catalyzed.[4][5][6] This leads to an "acid-base paradox" where some trifluoroborates (e.g., those with p-F-phenyl, naphthyl, or furyl groups) are slowly hydrolyzed under the basic conditions typical of Suzuki-Miyaura coupling, ensuring a beneficial slow release of the boronic acid.[4][5][6][7]

-

Reaction Environment: The reaction vessel's material, shape, and stirring rate can have a profound impact on the hydrolysis profile, especially in biphasic systems where phase-splitting can alter the local pH.[4][5][6][7]

This "slow release" of the boronic acid can be advantageous, minimizing side reactions like oxidative homocoupling by keeping the concentration of the active boronic acid low throughout the reaction.[4][5][6][7]

A Validated Protocol for Stability Assessment

To move from qualitative descriptions to quantitative data, a rigorous stability testing protocol is essential. This workflow provides a self-validating system to assess the stability of a specific potassium organotrifluoroborate under defined conditions.

Experimental Workflow

Caption: A four-step workflow for the comprehensive stability testing of R-BF₃K.

Detailed Methodology

-

Baseline Characterization (Time = 0):

-

Dispense approximately 50 mg of the potassium organotrifluoroborate into three separate, accurately tared vials.

-

Prepare a stock solution from the same batch of material in a suitable anhydrous solvent (e.g., acetonitrile).

-

Using High-Performance Liquid Chromatography (HPLC), develop a gradient method (e.g., C18 column with a water/acetonitrile mobile phase) that resolves the starting R-BF₃K from its potential boronic acid hydrolysate. Inject the stock solution to determine the initial purity (Time = 0).

-

Acquire a quantitative ¹⁹F NMR spectrum of the stock solution. The sharp quartet of the BF₃⁻ group is an excellent diagnostic handle.

-

-

Controlled Exposure:

-

Vial A (Ambient): Store the open vial on a laboratory bench, shielded from direct light. Record the average daily temperature and relative humidity.

-

Vial B (High Humidity): Place the open vial inside a sealed chamber containing a saturated solution of NaCl, which maintains a relative humidity of approximately 75%.

-

Vial C (Inert Control): Tightly seal the third vial under an inert atmosphere (e.g., nitrogen or argon) and store it alongside the other samples. This vial controls for degradation not caused by air or moisture.

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 24 hours, 72 hours, 1 week, 4 weeks), remove the vials from their respective conditions.

-

Allow them to equilibrate to room temperature before accurately re-weighing each vial to determine any mass change due to water absorption.

-

Prepare a sample from each vial at the same concentration as the Time=0 stock solution.

-

Analyze each sample by HPLC to quantify the remaining percentage of the parent R-BF₃K.

-

(Optional) Acquire a ¹⁹F NMR spectrum to observe the decrease in the parent signal and the potential appearance of new fluorine-containing species.

-

-

Data Interpretation:

-

Summarize the HPLC purity data in a table.

-

Plot the percentage of intact R-BF₃K against time for each of the three conditions.

-

From these plots, determine the stability limit under each condition, defined as the time it takes for the purity to drop below a predetermined threshold (e.g., 99.0%).

-

Visualizing the Degradation Pathway

The degradation is not a single event but a series of equilibria. The initial, rate-limiting step is the loss of the first fluoride ion, which is then followed by rapid subsequent hydrolysis steps.

Caption: The pH-dependent hydrolytic equilibrium of potassium organotrifluoroborates.

Summary of Stability & Handling Recommendations

While stability is highly substrate-specific, general guidelines can be established based on the organic moiety.

| Class of Organotrifluoroborate | General Stability as a Solid | Key Considerations & Handling Advice |

| Aryl-BF₃K | High | Generally stable on the bench for weeks. For long-term storage, keep in a desiccator. Electron-poor aryls are exceptionally stable.[5] |

| Alkenyl-BF₃K | High | Crystalline solids are very stable. Vinyltrifluoroborate is an exception due to its hydrophilicity, leading to rapid hydrolysis in solution.[4][7] |

| Alkyl-BF₃K | Moderate to High | Generally stable solids.[1] Should be stored in a desiccator to prevent slow hydrolysis. Avoid acidic conditions. |

| Alkynyl-BF₃K | Very High | Exceptionally slow hydrolysis.[4][5][6] Can be handled in air with minimal precautions. |

Best Practices for Storage and Handling:

-

Routine Use: For most aryl and alkenyl trifluoroborates, weighing on the bench for immediate use is acceptable. Prolonged exposure to humid air should be avoided.

-

Long-Term Storage: Store all potassium organotrifluoroborates in tightly sealed containers in a desiccator. For particularly sensitive or valuable materials, storage under an inert atmosphere at 4 °C is recommended.

-

In Solution: Stock solutions should be prepared in high-quality anhydrous aprotic solvents (e.g., MeCN, THF, DMF). Avoid protic solvents like methanol unless hydrolysis is intended. Be aware that even under basic conditions, hydrolysis occurs over time in aqueous solutions.[4][5]

Conclusion

Potassium organotrifluoroborates are invaluable reagents whose general stability simplifies their use compared to other organoboron species. However, this stability is kinetic, not absolute. A deeper understanding of the pH-dependent hydrolysis equilibrium and the profound influence of the organic substituent is crucial for troubleshooting reactions and ensuring reproducibility. By treating them not as inert salts but as pre-catalysts in a dynamic equilibrium, and by implementing the rigorous stability testing and handling protocols described herein, researchers can fully harness their synthetic potential with confidence and precision.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc., 134, 7431-7441. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–23. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc.[Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PMC. [Link]

-

Batey, R. A., & Quach, T. D. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium 2,3-Dimethylphenyltrifluoroborate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2,3-dimethylphenyltrifluoroborate (CAS No. 1412414-17-5) has emerged as a versatile and robust reagent in modern organic synthesis. As a member of the esteemed class of potassium organotrifluoroborates, it offers significant advantages in stability, handling, and reactivity, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its application in Suzuki-Miyaura cross-coupling, including a field-proven experimental workflow. The content herein is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients.

Introduction: The Ascendancy of Potassium Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[1] Historically, boronic acids have been the workhorses of this transformation. However, their inherent instability, propensity to form cyclic boroxine anhydrides, and occasional purification challenges have driven the quest for more robust alternatives.[2][3]

Potassium organotrifluoroborates have answered this call, emerging as exceptionally stable, crystalline solids that are generally insensitive to air and moisture.[4][5] This stability allows for indefinite storage and simplifies handling procedures, a significant advantage in both academic and industrial settings.[5] The tetracoordinate nature of the boron atom in these salts "masks" the reactive C-B bond, rendering them compatible with a wide range of reaction conditions and reagents, only to be "unmasked" in situ under the basic conditions of the Suzuki-Miyaura coupling.[6]

Potassium 2,3-dimethylphenyltrifluoroborate, with its sterically demanding ortho-substituted phenyl ring, is a valuable tool for the construction of complex biaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

Data Summary

| Property | Value | Reference |

| CAS Number | 1412414-17-5 | [7] |

| Molecular Formula | C₈H₉BF₃K | [7] |

| Molecular Weight | 212.06 g/mol | [7] |

| Appearance | White solid | [7] |

| Melting Point | 228 to 232 °C | [7] |

| Storage | Sealed in a dry environment at room temperature (20 to 22 °C) | [7] |

Safety and Handling

While potassium organotrifluoroborates are generally more stable than their boronic acid counterparts, standard laboratory safety protocols must be strictly adhered to.

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.[7]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H332: Harmful if inhaled.[7]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust.[8]

-

P264: Wash skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[7]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Always consult the full Safety Data Sheet (SDS) from the supplier before use and handle the reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4][6][8]

Synthesis of Potassium 2,3-Dimethylphenyltrifluoroborate

The synthesis of potassium aryltrifluoroborates is a robust and high-yielding process, typically involving the treatment of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[5] The following section details a reliable two-step procedure, starting from the commercially available 1-bromo-2,3-dimethylbenzene.

Workflow for Synthesis

Caption: Synthetic workflow for Potassium 2,3-dimethylphenyltrifluoroborate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,3-Dimethylphenylboronic Acid

This procedure is adapted from standard methods for boronic acid synthesis via Grignard reagents.[9][10]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq.).

-

Grignard Formation: Add a small portion of a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. If the reaction does not initiate, a small crystal of iodine or gentle heating may be applied. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Add triisopropyl borate (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-dimethylphenylboronic acid, which can be purified by recrystallization.

Step 2: Conversion to Potassium 2,3-Dimethylphenyltrifluoroborate

This is a general and highly efficient procedure for the formation of potassium organotrifluoroborate salts.[5]

-

Dissolution: Dissolve the crude or purified 2,3-dimethylphenylboronic acid (1.0 eq.) in methanol.

-

Salt Formation: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq.). A white precipitate should form immediately or upon stirring.

-

Isolation: Stir the mixture at room temperature for 30-60 minutes. Collect the white solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water and then with diethyl ether to remove any remaining impurities. Dry the resulting white, crystalline solid under high vacuum to afford pure Potassium 2,3-dimethylphenyltrifluoroborate.

Application in Suzuki-Miyaura Cross-Coupling

Potassium 2,3-dimethylphenyltrifluoroborate is an excellent coupling partner for the synthesis of biaryl compounds. The presence of two methyl groups on the aromatic ring introduces steric bulk, which can be a desirable feature in tuning the properties of the final molecule. However, this steric hindrance can also present a challenge, often requiring carefully optimized reaction conditions.[2]

General Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key transmetalation step requires the in situ hydrolysis of the trifluoroborate salt to the corresponding boronic acid, a process facilitated by the base present in the reaction mixture.

Recommended Protocol for Cross-Coupling

This protocol is optimized for the coupling of sterically hindered aryltrifluoroborates with aryl halides.

Materials:

-

Potassium 2,3-dimethylphenyltrifluoroborate (1.5 eq.)

-

Aryl halide (e.g., aryl bromide or aryl chloride) (1.0 eq.)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar bulky, electron-rich phosphine ligand (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 eq.)

-

Anhydrous solvent system (e.g., Toluene/Water 10:1 or 1,4-Dioxane/Water 10:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add Potassium 2,3-dimethylphenyltrifluoroborate, the aryl halide, cesium carbonate, palladium(II) acetate, and the phosphine ligand.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (3 cycles).

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Causality Behind Experimental Choices:

-

Bulky Ligand (e.g., SPhos): The use of a sterically demanding, electron-rich phosphine ligand is crucial. It promotes the rate-limiting oxidative addition step, especially with less reactive aryl chlorides, and facilitates the reductive elimination of the sterically congested biaryl product.[11]

-

Base (Cs₂CO₃): Cesium carbonate is a strong, yet relatively gentle base that is highly effective in promoting both the hydrolysis of the trifluoroborate salt and the transmetalation step.[11]

-

Solvent System: A biphasic system containing water is essential for the hydrolysis of the trifluoroborate to the active boronic acid species. Toluene and dioxane are excellent solvents for dissolving the organic components and the palladium catalyst complex.

Conclusion

Potassium 2,3-dimethylphenyltrifluoroborate is a highly stable, easy-to-handle, and effective reagent for the synthesis of sterically hindered biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its superior stability compared to the corresponding boronic acid makes it an attractive building block for applications in drug discovery and materials science. By understanding its properties and employing optimized, ligand-supported catalytic systems, researchers can reliably incorporate the 2,3-dimethylphenyl moiety into a wide array of molecular architectures.

References

-

Hoffman Fine Chemicals. (n.d.). Potassium (2,3-dimethylphenyl)trifluoroborate. Retrieved from [Link]

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Reagents for Organic Synthesis. Aldrichimica Acta, 38(2), 49-55.

- Molander, G. A., & Dreher, S. D. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 129(2), 272-273.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Cammidge, A. N., & Crépy, K. V. L. (2004). Potassium Organotrifluoroborates: Reagents for the Twenty-First Century.

-

PubChem. (n.d.). Potassium (2,4-dimethylphenyl)trifluoroborate. Retrieved from [Link]

- Deng, Q., et al. (2012). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid.

- Soares, M. F., et al. (2020).

- Silva, F. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 887-891.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Potassium (2,4-dimethylphenyl)trifluoroborate | C8H9BF3K | CID 46736818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Potassium 2,3-dimethylphenyltrifluoroborate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Potassium 2,3-dimethylphenyltrifluoroborate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed experimental protocol, in-depth spectral interpretation, and foundational insights into the characterization of this important organoboron compound.

Introduction: The Significance of Potassium Organotrifluoroborates and NMR Analysis

Potassium organotrifluoroborates are a class of highly stable, crystalline solids that have gained significant traction as versatile reagents in modern organic synthesis.[1] Their enhanced stability compared to boronic acids makes them advantageous in a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Accurate structural elucidation and purity assessment are paramount for their effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for this purpose. This guide will focus on the ¹H and ¹³C NMR characterization of Potassium 2,3-dimethylphenyltrifluoroborate, a member of this valuable class of reagents.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of potassium organotrifluoroborates, based on established and validated procedures.[1] The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Dimethylsulfoxide-d₆ (DMSO-d₆) is the solvent of choice for potassium organotrifluoroborates. These salts exhibit good solubility in polar aprotic solvents, and DMSO-d₆ provides a wide chemical shift window with residual solvent peaks that do not typically interfere with the analyte signals.[1]

-

Sample Concentration: Prepare a solution of approximately 10-20 mg of Potassium 2,3-dimethylphenyltrifluoroborate in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. This concentration is generally sufficient to obtain good signal-to-noise in a reasonable number of scans.

-

Internal Standard: The residual proton signal of DMSO-d₆ at δ 2.50 ppm is used as the internal reference for ¹H NMR spectra. For ¹³C NMR, the central peak of the DMSO-d₆ septet at δ 39.52 ppm serves as the reference.[1]

NMR Spectrometer Parameters

The following parameters are recommended for a standard 300 MHz NMR spectrometer, and can be adapted for instruments of different field strengths.[1]

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 300 MHz | 75 MHz |

| Pulse Angle | 45° | 90° |

| Acquisition Time | ~3.6 s | ~1.7 s |

| Relaxation Delay | 2.0 s | 2.3 s |

| Number of Scans | 16 | 1024 |

| Spectral Width | 15 ppm | 250 ppm |

Predicted ¹H and ¹³C NMR Data for Potassium 2,3-dimethylphenyltrifluoroborate

As of the latest literature review, specific experimental ¹H and ¹³C NMR data for Potassium 2,3-dimethylphenyltrifluoroborate has not been published. The following data is a prediction based on the analysis of closely related potassium aryltrifluoroborates and fundamental principles of NMR spectroscopy.

Predicted ¹H NMR Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | H-6 |

| ~6.95 | t | 1H | H-5 |

| ~6.85 | d | 1H | H-4 |

| ~2.30 | s | 3H | 2-CH₃ |

| ~2.10 | s | 3H | 3-CH₃ |

Predicted ¹³C NMR Data (75 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 (broad) | C-1 |

| ~138 | C-2 |

| ~135 | C-3 |

| ~130 | C-5 |

| ~128 | C-6 |

| ~125 | C-4 |

| ~20 | 2-CH₃ |

| ~15 | 3-CH₃ |

Spectral Interpretation and Rationale

The predicted chemical shifts and multiplicities are based on the electronic environment of each nucleus in the 2,3-dimethylphenyl ring system, as well as the influence of the trifluoroborate moiety.

¹H NMR Spectrum Analysis

-

Aromatic Region (δ 6.8-7.2 ppm): The three aromatic protons (H-4, H-5, and H-6) are expected to appear as distinct signals due to their different electronic environments. H-6, being ortho to the trifluoroborate group, is anticipated to be the most deshielded. The coupling patterns (doublet, triplet, doublet) arise from spin-spin coupling with adjacent protons.

-

Methyl Region (δ 2.1-2.3 ppm): The two methyl groups at the 2- and 3-positions are chemically non-equivalent and are therefore expected to appear as two separate singlets. The methyl group at the 2-position, being closer to the electron-withdrawing trifluoroborate group, is predicted to be slightly more deshielded than the methyl group at the 3-position.

¹³C NMR Spectrum Analysis

-

Aromatic Region (δ 125-145 ppm): Six distinct signals are predicted for the aromatic carbons. The carbon atom directly attached to the boron (C-1) is expected to be significantly broad due to quadrupolar relaxation of the boron nucleus.[1] Its chemical shift is also the most difficult to predict with high accuracy but is expected to be in the downfield region of the aromatic signals. The other aromatic carbons will have chemical shifts influenced by the positions of the methyl groups and the trifluoroborate substituent.

-

Aliphatic Region (δ 15-20 ppm): The two methyl carbons will give rise to two distinct signals in the aliphatic region of the spectrum, consistent with their non-equivalent positions on the aromatic ring.

Molecular Structure and NMR Assignment Diagram

The following diagram illustrates the molecular structure of Potassium 2,3-dimethylphenyltrifluoroborate with numbered atoms corresponding to the predicted NMR assignments.

Caption: Molecular structure of Potassium 2,3-dimethylphenyltrifluoroborate.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of Potassium 2,3-dimethylphenyltrifluoroborate. While experimental data for this specific compound is not yet available in the literature, the provided experimental protocol, based on established methods for analogous compounds, offers a reliable approach for its characterization. The predicted spectral data and detailed interpretation serve as a valuable reference for researchers working with this and other potassium organotrifluoroborate salts. The structural insights gained from NMR spectroscopy are crucial for ensuring the quality and reactivity of these important synthetic building blocks.

References

-

Menezes, P. H., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135-6140. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Potassium 2,3-dimethylphenyltrifluoroborate

Introduction

Potassium organotrifluoroborates represent a class of exceptionally stable and versatile reagents in modern organic chemistry.[1] Their stability to air and moisture, coupled with their high reactivity in various cross-coupling reactions, has made them indispensable tools for drug development professionals and researchers.[1] Among these, potassium aryltrifluoroborates are particularly prominent as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. The precise characterization of these reagents is paramount to ensure reproducibility and success in their synthetic applications.

Infrared (IR) spectroscopy is a powerful and accessible analytical technique for the structural elucidation and quality control of chemical compounds.[2][3] By probing the vibrational frequencies of molecular bonds, IR spectroscopy provides a unique "fingerprint" of a molecule, allowing for the identification of functional groups and the confirmation of molecular structure.[3][4]

This guide provides an in-depth technical overview of the principles, experimental protocols, and spectral interpretation for the infrared analysis of a specific aryltrifluoroborate salt: Potassium 2,3-dimethylphenyltrifluoroborate. This document is intended for researchers, scientists, and drug development professionals who utilize or develop organotrifluoroborate reagents and require a robust methodology for their characterization.

Core Principles: Vibrational Spectroscopy of an Aryltrifluoroborate

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states.[2] The frequency of the absorbed radiation corresponds to the natural vibrational frequency of a specific bond or group of atoms. For a molecule like Potassium 2,3-dimethylphenyltrifluoroborate, the total number of theoretical vibrational modes is given by the formula 3N-6 (for non-linear molecules), where N is the number of atoms.[5][6] However, only vibrations that result in a change in the molecule's dipole moment are IR-active.

The IR spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Absorption bands appear as downward peaks, indicating the frequencies at which the molecule absorbs IR radiation.[4] The key to interpreting the spectrum of Potassium 2,3-dimethylphenyltrifluoroborate lies in recognizing the characteristic absorption regions for its constituent parts: the 2,3-dimethylphenyl group and the trifluoroborate anion ([BF₃]⁻).

Experimental Methodology: A Self-Validating Protocol

The quality of an IR spectrum is critically dependent on sample preparation.[7] For solid samples like potassium aryltrifluoroborates, the primary objective is to prepare a sample with a small particle size to minimize light scattering, which can distort the spectrum.[8] The potassium bromide (KBr) disk method is a widely used and reliable technique for this purpose, as KBr is transparent in the mid-IR region.[9]

Protocol 1: Sample Preparation via the KBr Pellet Technique

This protocol ensures a homogenous and transparent sample, which is crucial for obtaining a high-quality spectrum.

Materials:

-

Potassium 2,3-dimethylphenyltrifluoroborate (1-2 mg)

-

Spectroscopy-grade Potassium Bromide (KBr), dried (approx. 200 mg)

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

Step-by-Step Procedure:

-

Drying: Gently dry the KBr powder in an oven at 110°C for 2-4 hours and store it in a desiccator. This step is critical to eliminate moisture, which would otherwise introduce a broad absorption band around 3400 cm⁻¹, potentially obscuring N-H or O-H stretching vibrations.[9]

-

Grinding: Place approximately 200 mg of the dried KBr into an agate mortar. Add 1-2 mg of the Potassium 2,3-dimethylphenyltrifluoroborate sample.

-

Homogenization: Gently grind the mixture with the pestle for 2-3 minutes. The goal is to reduce the particle size of the sample and uniformly disperse it within the KBr matrix. A well-ground mixture will appear as a fine, homogenous powder.

-

Die Assembly: Assemble the pellet-pressing die. Transfer the ground powder mixture into the die, ensuring an even distribution.

-

Pressing: Place the die into a hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2 minutes. This sinters the KBr and sample mixture into a transparent or translucent disk.

-

Pellet Retrieval: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be clear and free of cracks. Mount the pellet in the spectrometer's sample holder.

Diagram: Experimental Workflow

Caption: Workflow for IR analysis of Potassium 2,3-dimethylphenyltrifluoroborate.

Data Acquisition Protocol

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Background Scan: Place the empty sample holder in the spectrometer and run a background scan. This measures the spectrum of the atmosphere (CO₂, H₂O) and the instrument optics, which is then subtracted from the sample spectrum.

-

Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the spectrum.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

-

Spectral Analysis and Interpretation

The IR spectrum of Potassium 2,3-dimethylphenyltrifluoroborate can be logically divided into several regions, each providing specific structural information.

Diagram: Key Vibrational Modes

Caption: Key vibrational modes for Potassium 2,3-dimethylphenyltrifluoroborate.

Detailed Band Assignments

The following table summarizes the expected characteristic absorption bands for Potassium 2,3-dimethylphenyltrifluoroborate. The precise positions can vary slightly due to the solid-state environment and intermolecular interactions.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Notes |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Weak to Medium | Confirms the presence of the phenyl ring.[10][11] |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium | Arises from the two methyl (-CH₃) groups.[10][11] |

| 1610 - 1580 | C=C Stretch | Aromatic Ring | Medium to Strong | Typically appears as a pair of bands. Diagnostic for the benzene ring. |

| 1480 - 1440 | C=C Stretch | Aromatic Ring | Medium to Strong | Further confirmation of the aromatic system. |

| 1465 (approx.) | C-H Bend | Methyl (asymmetric) | Medium | Characteristic bending vibration of the -CH₃ groups. |

| 1380 (approx.) | C-H Bend | Methyl (symmetric) | Medium | Often a useful indicator for methyl groups. |

| 1150 - 950 | B-F Stretch | Trifluoroborate (-BF₃⁻) | Very Strong, Broad | This is the most prominent and diagnostic feature for any trifluoroborate salt. The broadness is due to the several overlapping B-F stretching modes.[12][13] |

| 850 - 750 | C-H Bend | Aromatic (out-of-plane) | Strong | The position of this band is highly dependent on the substitution pattern of the benzene ring. For 1,2,3-trisubstitution, a strong band is expected in this region. |

Analysis of Key Diagnostic Peaks

-

The Trifluoroborate Signature (1150 - 950 cm⁻¹): The most unambiguous feature in the spectrum will be a very strong and broad absorption band located in the 1150-950 cm⁻¹ region.[13] This band is due to the asymmetric B-F stretching vibrations of the [BF₃]⁻ group. Its high intensity is a result of the large change in dipole moment during this vibration due to the high electronegativity of fluorine. The absence of this band would strongly indicate that the trifluoroborate salt has not been successfully formed or has decomposed.

-

Aromatic and Aliphatic C-H Stretches (3100 - 2850 cm⁻¹): The region just below and above 3000 cm⁻¹ provides clear evidence for the organic portion of the molecule. The presence of weaker peaks above 3000 cm⁻¹ is characteristic of the C-H bonds on the aromatic ring (sp² carbons), while the stronger peaks below 3000 cm⁻¹ are due to the C-H bonds of the two methyl groups (sp³ carbons).[11]

-

Aromatic C=C Stretches (1610 - 1440 cm⁻¹): A series of sharp to medium-intensity bands in this region confirms the presence of the phenyl ring. These absorptions arise from the stretching and contraction of the carbon-carbon double bonds within the aromatic system.

-

Substitution Pattern (850 - 750 cm⁻¹): The out-of-plane C-H bending vibrations are highly informative about the substitution pattern on the benzene ring. For the 2,3-dimethylphenyl (1,2,3-trisubstituted) structure, a strong absorption band is expected in this "fingerprint" region, helping to distinguish it from other isomers.

Conclusion